molecular formula C12H15FN2 B6280693 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 118096-08-5

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B6280693
CAS No.: 118096-08-5
M. Wt: 206.3
InChI Key:
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Description

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound belonging to the indoleamine class. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which imparts unique chemical and biological properties. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is induced in response to inflammatory stimuli and promotes immune tolerance through effector T-cell anergy and enhanced Treg function .

Mode of Action

This compound acts as an IDO1 inhibitor . It interacts with IDO1, preventing it from catalyzing the oxidation of L-tryptophan . This inhibition disrupts the immunosuppressive environment that tumors use to evade the immune system .

Biochemical Pathways

The compound affects the kynurenine pathway . Normally, IDO1 catalyzes the initial step of this pathway, oxidizing L-tryptophan and inducing the accumulation of kynurenine metabolites . These metabolites suppress T-cell activity and allow tumor cells to escape immune surveillance . By inhibiting IDO1, the compound prevents the production of these immunosuppressive metabolites .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable. After dosing, the median time to maximum plasma concentration for the active enantiomer is 1.5–3.0 hours, and the mean elimination half-life is 2 to 4 hours . Urinary recovery of the active enantiomer is low (<1%), indicating that the compound is primarily eliminated through other routes .

Result of Action

The inhibition of IDO1 by this compound disrupts the immunosuppressive environment that tumors rely on for survival . This can lead to enhanced immune response against the tumor cells .

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common method includes the acylation of indoles at the 3-position, followed by further functionalization to introduce the fluorine atom and the amine group. For instance, the acylation can be achieved using reagents like Et2AlCl in a solvent such as dichloromethane at low temperatures . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

CAS No.

118096-08-5

Molecular Formula

C12H15FN2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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